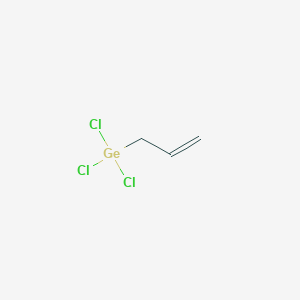

Allyltrichlorogermane

Beschreibung

Eigenschaften

IUPAC Name |

trichloro(prop-2-enyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3Ge/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXHBPXVFJOVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457618 | |

| Record name | ALLYLTRICHLOROGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-67-4 | |

| Record name | ALLYLTRICHLOROGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Allyltrichlorogermane

An In-Depth Technical Guide to the Synthesis and Characterization of Allyltrichlorogermane

In the expanding landscape of organometallic chemistry, organogermanium compounds occupy a unique position, bridging the reactivity gap between their silicon and tin analogs.[1] Allyltrichlorogermane (CH₂=CHCH₂GeCl₃) emerges as a particularly valuable building block. Its trifunctional nature—possessing a reactive allyl group, a germanium center, and three hydrolyzable chloride ligands—renders it a versatile precursor for advanced materials, cross-coupling reactions, and the synthesis of complex organogermanium structures.[2][3][4] This guide provides a comprehensive overview of the synthesis and rigorous characterization of allyltrichlorogermane, grounded in established methodologies and expert insights to ensure reproducibility and safety.

Part 1: Synthesis Methodologies - A Comparative Analysis

The synthesis of allyltrichlorogermane can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and specific purity requirements. We will explore three field-proven methods, elucidating the chemical principles that underpin each choice.

Method 1: The Direct Synthesis Approach

This elegant method leverages elemental germanium, offering a direct and highly selective route to the target compound.

Causality and Mechanistic Insight: The core of this reaction is the in-situ generation of a highly reactive dichlorogermylene (:GeCl₂) intermediate.[5] This is achieved by the reaction of elemental germanium with tetrachlorogermane, which can be formed from germanium and hydrogen chloride.[6] The electrophilic dichlorogermylene readily undergoes an insertion reaction into the carbon-chlorine bond of allyl chloride, a kinetically favorable process that yields allyltrichlorogermane with high selectivity.[5][6]

Reaction Scheme: Ge + GeCl₄ → 2 :GeCl₂ :GeCl₂ + CH₂=CHCH₂Cl → CH₂=CHCH₂GeCl₃

A study has shown this reaction, when feeding allyl chloride with hydrogen chloride over elemental germanium, can achieve a selectivity of 92% for allyltrichlorogermane.[6]

Method 2: The Transmetallation Route

Transmetallation offers a reliable and clean method for forming carbon-germanium bonds by transferring an organic group from a more electropositive metal (like tin) to germanium.[1]

Causality and Mechanistic Insight: This reaction relies on the exchange of ligands between two different metal centers. Allyltributyltin serves as the allyl group donor. When reacted with germanium(IV) chloride (GeCl₄), the thermodynamic driving force favors the formation of the more stable tin-chlorine bond and the desired carbon-germanium bond, yielding allyltrichlorogermane and tributyltin chloride.[7] The choice of allyltributyltin is strategic; the tin-carbon bond is sufficiently labile to facilitate the transfer, yet stable enough for convenient handling.

Reaction Scheme: (C₄H₉)₃SnCH₂CH=CH₂ + GeCl₄ → CH₂=CHCH₂GeCl₃ + (C₄H₉)₃SnCl

Method 3: The Trichlorogermanate Pathway

This method utilizes pre-formed trichlorogermanate anions ([GeCl₃]⁻) as a potent nucleophile to displace a halide from an allyl precursor.

Causality and Mechanistic Insight: Trichlorogermanate salts, such as cesium trichlorogermanate (CsGeCl₃), serve as excellent precursors in organogermanium chemistry for converting alkyl halides to organotrichlorogermanes.[8] The [GeCl₃]⁻ anion can be generated by reacting germanium(II) chloride with a chloride salt or by the deprotonation of trichlorogermane (HGeCl₃).[8] The subsequent reaction with an allyl halide (e.g., allyl bromide) proceeds via a nucleophilic substitution mechanism to form the C-Ge bond.

Reaction Scheme: GeCl₂ + CsCl → Cs⁺[GeCl₃]⁻ Cs⁺[GeCl₃]⁻ + CH₂=CHCH₂Br → CH₂=CHCH₂GeCl₃ + CsBr

Part 2: Experimental Protocols and Workflow

Adherence to a meticulous experimental protocol is paramount for success and safety. The following sections provide step-by-step methodologies.

Overall Experimental Workflow

The logical flow from synthesis to final product validation is critical. The process involves the initial synthesis, followed by purification to remove byproducts and unreacted starting materials, and concluding with a suite of analytical techniques for comprehensive characterization.

Caption: General workflow for allyltrichlorogermane synthesis and analysis.

Detailed Protocol: Transmetallation Synthesis

This protocol is detailed due to its common use and relatively straightforward setup.

Self-Validating System: This protocol incorporates checks for reaction completion and purity. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as both germanium tetrachloride and the product are sensitive to moisture.[7][9]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with germanium(IV) chloride (GeCl₄, 1.0 eq).

-

Reaction Initiation: Slowly add allyltributyltin (1.0 eq) dropwise to the stirred GeCl₄ at 0 °C (ice bath). The reaction is typically exothermic.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via ¹H NMR to observe the disappearance of the allyltributyltin signals and the appearance of the allyltrichlorogermane signals.

-

Purification: The product, allyltrichlorogermane, is a liquid that can be isolated from the byproduct (tributyltin chloride) by fractional distillation under reduced pressure. This step is crucial for obtaining a high-purity product.

-

Storage: Store the purified, colorless liquid under an inert atmosphere in a sealed container to prevent hydrolysis.

Part 3: Physicochemical and Safety Data

Understanding the physical properties and hazards is non-negotiable for safe handling and experimental design.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₃Ge | [7] |

| Molecular Weight | 220.07 g/mol | [7] |

| Boiling Point | 154-157 °C | [7] |

| Density | 1.527 g/cm³ | [7] |

| Refractive Index | 1.4928 | [7] |

| Flash Point | 55 °C | [7] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [7][9] |

Mandatory Safety and Handling Protocols

Allyltrichlorogermane and its precursors are hazardous. Strict adherence to safety protocols is essential.

-

Hazard Profile: Organogermanium compounds can exhibit toxicity, and chlorogermanes are corrosive.[9][10] The compound is classified as highly flammable and causes severe skin burns and eye damage.[9]

-

Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.

-

Handling: Use an inert atmosphere (nitrogen or argon) to handle the compound, as it reacts with moisture to release corrosive hydrogen chloride (HCl) gas.[9]

-

Spill & Disposal: Absorb spills with an inert, dry material (e.g., vermiculite) and dispose of as hazardous chemical waste according to institutional guidelines.

Part 4: Comprehensive Characterization

Unambiguous characterization is the cornerstone of chemical synthesis. A combination of spectroscopic techniques is required to confirm the structure and purity of the synthesized allyltrichlorogermane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of allyltrichlorogermane, providing detailed information about the hydrogen and carbon environments.[11][12]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show three distinct sets of signals corresponding to the allyl moiety.

-

-CH₂-Ge: A doublet, due to coupling with the adjacent vinyl proton.

-

=CH-: A multiplet, resulting from coupling to both the terminal vinyl protons and the methylene protons attached to germanium.

-

CH₂=: Two distinct signals (doublet of doublets or complex multiplets) for the two diastereotopic terminal vinyl protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three signals, confirming the three unique carbon environments of the allyl group.

Expected NMR Data Summary

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH ₂-Ge | ~2.8 - 3.2 | Doublet (d) |

| ¹H | =CH - | ~5.8 - 6.2 | Multiplet (m) |

| ¹H | CH ₂= | ~5.0 - 5.4 | Multiplet (m) |

| ¹³C | -C H₂-Ge | ~35 - 40 | - |

| ¹³C | =C H- | ~130 - 135 | - |

| ¹³C | C H₂= | ~120 - 125 | - |

| (Note: Exact chemical shifts can vary based on solvent and concentration.) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule, primarily the carbon-carbon double bond.[13][14]

Sources

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. Wiley-VCH - Organogermanium Compounds [wiley-vch.de]

- 4. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ALLYLTRICHLOROGERMANE | 762-67-4 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. gelest.com [gelest.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. edu.rsc.org [edu.rsc.org]

An In-Depth Technical Guide to Allyltrichlorogermane: Properties, Synthesis, and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrichlorogermane (C₃H₅Cl₃Ge) is a versatile organogermanium compound that serves as a crucial building block in synthetic chemistry. As a member of the organotrichlorogermane family, it combines the reactivity of a trichlorogermyl group with the functionality of an allyl moiety, opening avenues for diverse chemical transformations. The inherent properties of organogermanium compounds, such as their unique reactivity profile—intermediate between silicon and tin analogs—and their potential for low toxicity, have sparked growing interest in their application, from materials science to drug discovery.[1][2]

This guide provides a comprehensive overview of allyltrichlorogermane, detailing its fundamental physicochemical properties, spectroscopic signature, primary synthetic routes, and key reactivity patterns. Furthermore, it offers field-proven protocols for its synthesis and safe handling, designed to equip researchers with the practical knowledge required to effectively utilize this reagent in a laboratory setting.

Section 1: Physicochemical Properties

Allyltrichlorogermane is a dense, high-boiling point liquid under standard conditions. Its physical properties are dominated by the heavy germanium atom and the polar Germanium-Chlorine (Ge-Cl) bonds. The compound is expected to be soluble in common non-polar organic solvents. A summary of its core properties is presented below.

Table 1: Physicochemical Properties of Allyltrichlorogermane

| Property | Value | Source(s) |

| CAS Number | 762-67-4 | [3][4] |

| Molecular Formula | C₃H₅Cl₃Ge | [3][4] |

| Molecular Weight | 220.07 g/mol | [3][4] |

| Boiling Point | 154-157 °C | [3] |

| Density | 1.527 g/cm³ | [3] |

| Flash Point | 55 °C | [3] |

| Hydrolytic Sensitivity | High; reacts with water/moisture | [5] |

Section 2: Spectroscopic Characterization

Full structural elucidation of allyltrichlorogermane relies on a combination of spectroscopic techniques.[6][7] While specific spectral data is not widely published, a detailed prediction based on its molecular structure and established principles of spectroscopy provides a reliable guide for characterization.[8][9][10]

Table 2: Predicted Spectroscopic Data for Allyltrichlorogermane

| Technique | Predicted Signals and Key Features |

| ¹H NMR | δ ~5.6-6.0 ppm (m, 1H): Methine proton (-CH=) of the allyl group, appearing as a complex multiplet due to coupling with adjacent vinyl and allylic protons. δ ~5.0-5.2 ppm (m, 2H): Terminal vinyl protons (=CH₂) of the allyl group, showing complex splitting patterns. δ ~2.5-2.8 ppm (d, 2H): Allylic protons (-CH₂-Ge), appearing as a doublet coupled to the methine proton. The chemical shift is significantly downfield due to the electron-withdrawing effect of the -GeCl₃ group. |

| ¹³C NMR | δ ~130-135 ppm: Internal alkene carbon (-CH=). δ ~115-120 ppm: Terminal alkene carbon (=CH₂). δ ~35-45 ppm: Allylic carbon (-CH₂-Ge). This signal is shifted downfield due to the attachment to the germanium atom. |

| IR Spectroscopy | ~3080 cm⁻¹: C-H stretch (sp² hybridized, alkene). ~1640 cm⁻¹: C=C stretch of the allyl group. ~910-990 cm⁻¹: C-H bend (out-of-plane) for the vinyl group. ~400-450 cm⁻¹: Strong Ge-Cl stretching vibrations. |

| Mass Spectrometry | A complex molecular ion (M⁺) peak cluster will be observed due to the isotopic distribution of both germanium (⁵ isotopes) and chlorine (² isotopes). The most prominent peaks will correspond to combinations of ⁷⁴Ge, ³⁵Cl, and ³⁷Cl. Fragmentation would likely involve the loss of the allyl group ([M-41]⁺) and successive loss of chlorine atoms. |

Section 3: Synthesis of Allyltrichlorogermane

The synthesis of organotrichlorogermanes, including the allyl derivative, is most effectively achieved through the insertion of dichlorogermylene (GeCl₂) into a carbon-chlorine bond.[11][12] This reactive intermediate can be generated in situ from elemental germanium and a chlorine source.

Primary Synthetic Pathway: Dichlorogermylene Insertion

The most direct and high-yield synthesis involves the reaction of elemental germanium with tetrachlorogermane (GeCl₄) to form dichlorogermylene, which then inserts into the C-Cl bond of allyl chloride.[12] An alternative method involves reacting elemental germanium directly with hydrogen chloride and allyl chloride.[11]

Caption: Synthesis of Allyltrichlorogermane via Dichlorogermylene.

Experimental Protocol: Synthesis via Ge/GeCl₄ and Allyl Chloride

Causality: This protocol is designed for high efficiency by generating the reactive dichlorogermylene intermediate in the presence of the allyl chloride substrate, ensuring immediate trapping and minimizing side reactions.

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: To the flask, add powdered elemental germanium (1.0 eq) and tetrachlorogermane (GeCl₄, 1.0 eq).

-

Initiation: Begin stirring and heat the mixture to reflux. The reaction between Ge and GeCl₄ initiates the formation of GeCl₂.

-

Substrate Addition: Once reflux is established, add allyl chloride (1.1 eq) dropwise from the dropping funnel over 30-60 minutes. Maintain a steady reflux throughout the addition.

-

Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) by periodically quenching small aliquots. The reaction is typically complete within 2-4 hours after the addition of allyl chloride.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off any unreacted germanium powder under an inert atmosphere.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure allyltrichlorogermane.

-

Section 4: Chemical Reactivity and Handling

The reactivity of allyltrichlorogermane is characterized by two main features: the electrophilic germanium center and the nucleophilic allyl group.

-

Hydrolysis: The Ge-Cl bonds are highly susceptible to hydrolysis.[5] Exposure to atmospheric moisture or protic solvents leads to a rapid reaction, producing allylgermanetriol (CH₂=CHCH₂Ge(OH)₃) and releasing corrosive hydrogen chloride (HCl) gas. This property necessitates handling the compound under strictly anhydrous conditions.[13]

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles (e.g., alkoxides, amides, organometallic reagents) to form new organogermanium compounds with tailored functionalities.

-

Allylation Reactions: Analogous to the well-known Hosomi-Sakurai reaction involving allylsilanes, allyltrichlorogermane can potentially act as an allylating agent towards electrophiles like aldehydes and ketones, though this application is less documented.

Caption: Key Reactivity Pathways of Allyltrichlorogermane.

Safety and Handling Protocol

Due to its reactivity, allyltrichlorogermane must be handled as a hazardous substance.[14] The following protocol is based on best practices for handling reactive organohalides.[15][16][17][18]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors and potential HCl gas released from hydrolysis.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area designated for reactive chemicals.[16][18] Keep away from moisture, protic solvents, and incompatible materials (e.g., strong bases, oxidizing agents).

-

Spill Management: In case of a spill, evacuate the area. Use an absorbent material suitable for reactive liquids (e.g., vermiculite or sand). Do NOT use water or combustible materials. Neutralize the spill residue cautiously with a weak base like sodium bicarbonate.

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[14]

Section 5: Applications in Research and Development

The primary application of allyltrichlorogermane is as a synthetic intermediate for the creation of more complex organogermanium molecules.

-

Precursor for Functionalized Germanes: It is a key starting material for producing compounds of the type Allyl-Ge-R₃, where 'R' can be a wide range of organic functional groups introduced via nucleophilic substitution at the germanium center.[19]

-

Role in Drug Discovery: Organogermanium compounds are being explored in medicinal chemistry due to their unique biological activities and low toxicity.[1][20][21] The "germanium switch," where a carbon or silicon atom in a known drug is replaced by germanium, can modulate the compound's pharmacokinetic and pharmacodynamic properties.[22] Allyltrichlorogermane provides a platform to synthesize novel germanium-containing drug candidates for biological screening.

-

Materials Science: As with its silicon analogs, allyltrichlorogermane has potential applications as a precursor in chemical vapor deposition (CVD) for creating germanium-containing thin films or as a surface modification agent.[2]

Conclusion

Allyltrichlorogermane is a valuable reagent with a well-defined set of physical and chemical properties. Its utility is primarily centered on its role as a precursor in the synthesis of advanced organogermanium compounds. A thorough understanding of its reactivity, particularly its sensitivity to moisture, is paramount for its successful and safe application in the laboratory. As research into organogermanium chemistry continues to expand, particularly in the fields of medicinal chemistry and materials science, the importance of versatile building blocks like allyltrichlorogermane is poised to grow.

References

-

Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

-

Okamoto, M., et al. Direct Synthesis of Organotrichlorogermanes by the Reaction of Elemental Germanium, Hydrogen Chloride, and Alkene. ResearchGate. [Link]

-

Xu, M.-Y., Li, N., & Xiao, B. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

Various Authors. Trichlorogermanate. Wikipedia. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Pharmacy 180. Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. [Link]

-

Okamoto, M., Asano, T., & Suzuki, E. Phenyltrichlorogermane Synthesis by the Reaction of Chlorobenzene and the Dichlorogermylene Intermediate Formed from Elemental Germanium and Tetrachlorogermane. Organometallics. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

CHEMTREC. Handling Hazardous Materials: 10 Basic Safety Rules. [Link]

-

Menchikov, L. G., & Ignatenko, M. A. Biological Activity of Organogermanium Compounds (A Review). ResearchGate. [Link]

-

Wikipedia. Hydrolysis. [Link]

-

Xu, M.-Y., et al. Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. RSC Publishing. [Link]

-

Pochtarev, A.N., & Remeshevskaia, N.A. STUDY OF PHYSICAL AND CHEMICAL PROPERTIES OF GALLIUM (III) CHLORIDE – WATER SYSTEM. ResearchGate. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

-

World Health Organization. Ensuring the safe handling of chemicals. [Link]

-

Wang, Y., et al. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]

-

Wikipedia. Organogermanium chemistry. [Link]

-

De-Vore, D., et al. Kinetics of hydrolysis of methenamine. PubMed. [Link]

-

Temarry Recycling. Basic Rules For The Safe Handling Of Hazardous Materials. [Link]

-

ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

Sources

- 1. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. More information about suppliers of Allyl(trichloro)germane (CAS # 762-67-4) [chemblink.com]

- 5. TRICHLOROGERMANE CAS#: 1184-65-2 [m.chemicalbook.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. openreview.net [openreview.net]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrolysis - Wikipedia [en.wikipedia.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 16. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 17. Ensuring the safe handling of chemicals [who.int]

- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 19. grokipedia.com [grokipedia.com]

- 20. pharmacy180.com [pharmacy180.com]

- 21. researchgate.net [researchgate.net]

- 22. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Allyltrichlorogermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrichlorogermane (CH₂=CHCH₂GeCl₃) is an organogermanium compound of significant interest due to its role as a versatile synthetic intermediate and its potential applications in materials science and medicinal chemistry. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new germanium-based therapeutics. This guide provides a comprehensive analysis of the molecular structure and bonding of allyltrichlorogermane, leveraging established experimental data from analogous compounds and detailed theoretical modeling. We will explore its conformational landscape, key structural parameters, and the electronic effects that govern its chemistry.

Introduction: The Significance of Allyltrichlorogermane

Organogermanium compounds occupy a unique space in chemistry, bridging the gap between the well-explored organosilicon and organotin reagents. Allyltrichlorogermane, with its reactive allyl group and the electron-withdrawing trichlorogermyl moiety, serves as a valuable precursor in organic synthesis, particularly in allylation reactions. The germanium-carbon bond is notably stable to air and moisture, yet the molecule's reactivity can be finely tuned, offering advantages over its silicon and tin counterparts. A precise model of its molecular geometry is the first step toward rationally harnessing this reactivity.

Experimental Framework: Insights from the Parent Compound, Allylgermane

Direct experimental determination of the gas-phase structure of allyltrichlorogermane via techniques like gas electron diffraction (GED) or microwave spectroscopy has not been extensively reported in the literature. However, a detailed study of its parent compound, allylgermane (CH₂=CHCH₂GeH₃), provides an invaluable baseline for understanding the fundamental structural features of the allyl-germanium linkage.[1]

A combined microwave spectroscopy, infrared spectroscopy, and quantum chemical study of allylgermane revealed that the molecule predominantly exists in a single conformational form in the gas phase.[1] This conformer exhibits an anticlinal arrangement of the C=C-C-Ge atomic chain. The potential for a less stable synperiplanar conformer was suggested by high-level ab initio calculations, though it was not observed experimentally.[1]

Key Structural Parameters of Allylgermane (anticlinal conformer):

| Parameter | Value (MP2/aug-cc-pVTZ) |

| r(Ge-C) | ~1.95 Å |

| r(C-C) | ~1.50 Å |

| r(C=C) | ~1.34 Å |

| ∠(Ge-C-C) | ~112° |

| ∠(C-C=C) | ~125° |

| Dihedral ∠(C=C-C-Ge) | ~118° |

Data extrapolated from computational results on allylgermane.[1]

The substitution of the three hydrogen atoms on the germanium with highly electronegative chlorine atoms in allyltrichlorogermane is expected to induce significant changes in these structural parameters due to both steric and electronic effects.

Theoretical Modeling of Allyltrichlorogermane: A Predictive Approach

In the absence of direct experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust and reliable method for predicting molecular structures and energies. A rigorous computational protocol allows for the exploration of the conformational landscape and the precise determination of geometric parameters.

Computational Methodology Workflow

A self-validating computational study of allyltrichlorogermane's structure can be designed as follows:

Caption: Workflow for the computational analysis of allyltrichlorogermane.

This workflow ensures that the identified conformers are true energy minima on the potential energy surface and provides a comprehensive set of data for structural and bonding analysis.

Molecular Structure of Allyltrichlorogermane

Based on the principles of conformational analysis and the influence of bulky, electronegative substituents, we can predict the key structural features of allyltrichlorogermane.

Conformational Preferences

Rotation around the Ge-C₁ and C₁-C₂ single bonds gives rise to different conformers. Similar to allylgermane, the most stable conformers are expected to be staggered to minimize steric repulsion between the bulky -GeCl₃ group and the vinyl group. The two most likely stable conformers are gauche and anti arrangements, referring to the C₃=C₂-C₁-Ge dihedral angle.

Caption: Predicted stable conformers of allyltrichlorogermane.

DFT calculations would predict the gauche conformer to be slightly more stable due to a balance of steric and electronic factors, including potential hyperconjugation effects.

Predicted Structural Parameters

The replacement of hydrogen atoms with chlorine atoms on the germanium center introduces two primary effects:

-

Inductive Effect: Chlorine is highly electronegative, withdrawing electron density from the germanium atom. This strengthens the Ge-Cl bonds and is predicted to slightly shorten and strengthen the Ge-C bond compared to allylgermane.

-

Steric Effect: The three chlorine atoms are significantly larger than hydrogen atoms, leading to increased steric hindrance. This will influence the bond angles around the germanium atom, likely causing the C-Ge-Cl angles to be larger than the Cl-Ge-Cl angles to accommodate the bulky allyl group.

Table of Predicted Structural Parameters for Allyltrichlorogermane (Gauche Conformer):

| Parameter | Predicted Value Range | Rationale |

| r(Ge-C) | 1.93 - 1.96 Å | Shortened due to inductive effect of Cl atoms. |

| r(Ge-Cl) | 2.13 - 2.16 Å | Typical Ge-Cl single bond length. |

| r(C-C) | 1.50 - 1.52 Å | Minimally affected by substitution on Ge. |

| r(C=C) | 1.33 - 1.35 Å | Minimally affected by substitution on Ge. |

| ∠(C-Ge-Cl) | 110 - 113° | Larger than tetrahedral angle due to steric repulsion. |

| ∠(Cl-Ge-Cl) | 106 - 108° | Compressed to accommodate the larger C-Ge-Cl angle. |

| ∠(Ge-C-C) | 111 - 114° | Influenced by steric interaction with the GeCl₃ group. |

| ∠(C-C=C) | 124 - 126° | Largely unchanged from allylgermane. |

Bonding Analysis: The Nature of the Ge-C Bond and Hyperconjugation

The bonding in allyltrichlorogermane is characterized by covalent interactions. The Ge-C bond is a polar covalent σ-bond, with electron density polarized towards the more electronegative carbon atom. The electron-withdrawing nature of the trichlorogermyl group further influences the electronic properties of the allyl moiety.

A key feature in allyl-metal compounds is the potential for hyperconjugation . This involves the interaction of the electrons in the Ge-C σ-bond with the adjacent π-system of the C=C double bond.[2] This σ-π interaction can lead to a slight delocalization of electron density, which contributes to the stability of certain conformations and can influence the molecule's reactivity. Natural Bond Orbital (NBO) analysis, as part of the computational workflow, can quantify the extent of this hyperconjugation by examining the donor-acceptor interactions between the filled Ge-C bonding orbital and the empty π* antibonding orbital of the C=C bond.

Conclusion

While direct experimental structural data for allyltrichlorogermane remains elusive, a comprehensive understanding of its molecular structure and bonding can be achieved through a synergistic approach. By using high-quality experimental data from the parent allylgermane as a foundation and applying rigorous, validated computational chemistry methods, we can construct a detailed and predictive model of allyltrichlorogermane. This model reveals a molecule with a preference for a gauche conformation, characterized by a Ge-C bond that is influenced by the strong inductive effects of the chlorine substituents and stabilized by hyperconjugation. This detailed structural insight is critical for researchers in synthetic chemistry and drug development, enabling a more rational design of experiments and a deeper understanding of the reactivity of this versatile organogermanium reagent.

References

-

Wikipedia. (n.d.). Organogermanium chemistry. Retrieved from [Link]

-

MDPI. (2023). Structural Motifs in Aryl Organogermanium Ge-O Derivatives for Material Design. Retrieved from [Link]

-

Linares, M., et al. (2014). Hyperconjugation in Carbocations, a BLW Study with DFT approximation. PMC. Retrieved from [Link]

-

Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Retrieved from [Link]

-

PubMed. (2006). Structural and conformational properties of 2-propenylgermane (allylgermane) studied by microwave and infrared spectroscopy and quantum chemical calculations. Retrieved from [Link]

Sources

Theoretical Studies on Allyltrichlorogermane Reactivity: A Technical Guide for Researchers

Abstract

Allyltrichlorogermane ((CH₂=CHCH₂)GeCl₃) stands as a versatile reagent in organic synthesis, yet a comprehensive theoretical understanding of its reactivity remains a subject of ongoing exploration. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the theoretical principles governing the reactivity of allyltrichlorogermane. By integrating principles of computational chemistry with established experimental observations for analogous systems, this document elucidates the electronic structure, frontier molecular orbitals, and mechanistic pathways of key reactions involving this organogermanium compound. The insights presented herein are intended to facilitate the rational design of novel synthetic methodologies and the prediction of reaction outcomes with greater accuracy.

Introduction: The Significance of Organogermanium Chemistry and Allyltrichlorogermane

Organogermanium chemistry, the study of compounds containing carbon-germanium bonds, occupies a unique space in the periodic table, bridging the reactivity of organosilicon and organotin compounds.[1] While the field is less explored than its group-14 counterparts, largely due to the higher cost of germanium, organogermanes exhibit distinct reactivity profiles that offer advantages in specific synthetic applications.[1] Allyltrichlorogermane, in particular, is a valuable building block, combining the nucleophilic character of the allyl group with the Lewis acidic nature of the trichlorogermyl moiety. This duality in its electronic nature underpins its diverse reactivity in allylation reactions, cycloadditions, and polymerization processes. A thorough theoretical understanding of these reactions is paramount for harnessing the full synthetic potential of this reagent.

Theoretical Framework for Understanding Reactivity

Modern computational chemistry provides a powerful lens through which to examine the intricacies of chemical reactions.[2] Density Functional Theory (DFT) has emerged as a particularly robust method for studying the electronic structure and reactivity of organometallic compounds, offering a balance between computational cost and accuracy.[3] Key theoretical concepts employed in the analysis of allyltrichlorogermane's reactivity include:

-

Frontier Molecular Orbital (FMO) Theory: This theory simplifies the prediction of reaction pathways by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[4][5] The energies and spatial distributions of these orbitals dictate the feasibility and selectivity of a reaction.

-

Transition State Theory: By calculating the geometry and energy of the transition state (the highest energy point along the reaction coordinate), we can determine the activation energy and predict the rate of a reaction.[6] Computational methods like QST2 or QST3 in software packages such as Gaussian can be employed to locate and optimize transition state structures.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within a molecule, helping to rationalize its electronic structure and reactivity.

These theoretical tools, when combined with experimental data, provide a comprehensive picture of reaction mechanisms.

Electronic Structure and Frontier Molecular Orbitals of Allyltrichlorogermane

The reactivity of allyltrichlorogermane is fundamentally governed by its electronic structure. The molecule can be conceptually dissected into two key components: the allyl group and the trichlorogermyl group.

-

The Allyl Group: The π-system of the allyl group is the primary locus of nucleophilicity. The HOMO of allyltrichlorogermane is expected to be localized on the C=C double bond of the allyl moiety, making this region susceptible to attack by electrophiles.

-

The Trichlorogermyl Group (-GeCl₃): The germanium atom is bonded to three electron-withdrawing chlorine atoms, which imparts a significant Lewis acidic character to the germanium center. This makes the germanium atom an electrophilic site. The LUMO is likely to have significant character on the germanium atom and the Ge-Cl antibonding orbitals.

This electronic arrangement suggests a dual reactivity profile: the allyl group can act as a nucleophile, while the germanium center can act as an electrophile or a Lewis acid to activate other reactants.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model Allyl Germanium Compound *

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the Ge-Cl antibonding orbitals, indicating susceptibility to nucleophilic attack at the germanium center. |

| HOMO | -8.2 | Localized on the π-orbital of the C=C bond of the allyl group, indicating nucleophilic character. |

Note: These values are illustrative and based on general principles of organogermanium compounds. Specific DFT calculations on allyltrichlorogermane would be required for precise energy levels.

Key Reactions and Mechanistic Insights

Allylation of Carbonyl Compounds

Allyltrichlorogermane is a potent reagent for the allylation of aldehydes and ketones, forming homoallylic alcohols, which are important synthetic intermediates. The reaction is believed to proceed through a six-membered cyclic transition state, akin to the Zimmerman-Traxler model.[7][8]

Proposed Mechanism:

-

Lewis Acid Activation: The Lewis acidic germanium center of allyltrichlorogermane coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.

-

Nucleophilic Attack: The nucleophilic γ-carbon of the allyl group attacks the electrophilic carbonyl carbon.

-

Cyclic Transition State: This process occurs via a chair-like six-membered transition state, which dictates the stereochemical outcome of the reaction.[7][8]

-

Hydrolysis: Subsequent hydrolysis of the resulting germanium alkoxide yields the homoallylic alcohol.

Experimental Protocol: A General Procedure for the Allylation of Aldehydes

-

To a solution of the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add allyltrichlorogermane (1.2 mmol) at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: Allyltrichlorogermane and the intermediate germanium alkoxide are sensitive to moisture.

-

Low Temperature: The reaction is typically performed at low temperatures to control the reactivity and improve selectivity.

-

Inert Atmosphere: Prevents the reaction of the organogermanium compound with atmospheric oxygen or moisture.

Diagram of the Proposed Allylation Mechanism:

Caption: Computational workflow for studying a [4+2] cycloaddition reaction.

Polymerization

Allyl monomers are known to undergo polymerization, although they can be less reactive than other vinyl monomers due to degradative chain transfer. [9]Allyltrichlorogermane could potentially undergo polymerization through its allyl group. The mechanism could involve radical, cationic, or anionic pathways, depending on the initiator and reaction conditions. [10] Theoretical Investigation of Polymerization:

DFT calculations can be used to investigate the feasibility of different polymerization mechanisms. [11]By calculating the activation energies for the initiation, propagation, and termination steps of each potential pathway, the most likely mechanism can be identified. [10]For instance, in a radical polymerization, the stability of the propagating radical and the transition state for monomer addition would be key factors to investigate.

Experimental Validation and Future Directions

While theoretical studies provide invaluable insights, experimental validation is crucial for confirming the proposed mechanisms. Techniques such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and product analysis can provide data to support or refute theoretical predictions. For organogermanium compounds, comparing computational results with experimental data on analogous organosilicon and organotin compounds can also offer valuable correlations. [12] Future theoretical work should focus on performing detailed DFT calculations specifically on allyltrichlorogermane to obtain accurate electronic structure data and to model the transition states of its key reactions with a high level of theory. Such studies, in conjunction with experimental investigations, will undoubtedly lead to a more profound understanding of the reactivity of this versatile reagent and pave the way for its broader application in organic synthesis and materials science.

References

-

Lee, V. Y. (2023). Organogermanium Compounds: Theory, Experiment, and Applications (2 Volumes). Wiley. [13]2. Lee, V. Y. (2023). Organogermanium Compounds: Theory, Experiment, and Applications, 2-Volume Set. EBIN.PUB. [Link] [12]3. Lin, S., Chen, X., Guo, X., Zou, D., & Ye, G. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15729–15737. [Link] [9][11]4. Liu, Y., & Houk, K. N. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. Accounts of chemical research, 50(9), 2337–2347. [Link] [14]5. Marek, I. (2010). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 43(9), 1213–1222. [Link] [7][8]6. Wikipedia contributors. (2023). Organogermanium chemistry. In Wikipedia, The Free Encyclopedia. [Link] [1]7. Ketkaew, R. (n.d.). Gaussian: Finding the Transition State of Chemical Reaction. Google Sites. [6]8. Fiveable. (n.d.). Frontier Molecular Orbitals Definition. Fiveable. [Link] [4]9. Wikipedia contributors. (2023). Frontier molecular orbital theory. In Wikipedia, The Free Encyclopedia. [Link] [5]10. Exploring Radical, Cationic, Anionic, and Condensation Polymerization. (2024, April 10). YouTube. [Link] [10]11. Zhang, X., et al. (2014). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 19(12), 20356-20368. [Link] [15]12. Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. (2021). E3S Web of Conferences, 233, 02011. [Link] [2]13. Mechanism of Insertion Polymerization of Allyl Ethers. (2020). Polymers, 12(11), 2533. [Link]

Sources

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. Rangsiman Ketkaew - Gaussian: Finding the Transition State of Chemical Reaction [sites.google.com]

- 7. Sci-Hub. Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State / Accounts of Chemical Research, 2013 [sci-hub.sg]

- 8. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ebin.pub [ebin.pub]

- 13. Organogermanium Compounds: Theory, Experiment, and Applications, 2 Volumes - Google ブックス [books.google.co.jp]

- 14. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Allyltrichlorogermane: A Technical Guide to its Discovery and Historical Synthesis

Abstract

This technical guide provides a comprehensive overview of the discovery and history of allyltrichlorogermane (CH₂=CHCH₂GeCl₃), a foundational organogermanium compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the seminal synthesis, the underlying chemical principles, and the historical context of its emergence. We will explore the pioneering work that led to its creation, detail the early experimental protocols, and discuss the significance of this compound in the broader field of organometallic chemistry.

Introduction: The Dawn of Organogermanium Chemistry

The journey into the world of organogermanium compounds, substances containing a direct carbon-to-germanium bond, began shortly after the discovery of germanium itself. In 1886, Clemens Winkler isolated the element, filling a predicted gap in Mendeleev's periodic table. Just a year later, in 1887, Winkler synthesized the first organogermanium compound, tetraethylgermane ((C₂H₅)₄Ge), by reacting germanium tetrachloride with diethylzinc.[1] This pioneering work laid the groundwork for a new field of chemistry, although the development of organogermanium chemistry was initially slower compared to its silicon and tin counterparts, largely due to the higher cost of germanium.[1]

Organogermanium compounds exhibit a unique blend of stability and reactivity, positioning them between the more stable organosilanes and the more reactive organostannanes. This intermediate reactivity has made them valuable reagents and building blocks in organic synthesis. Allyltrichlorogermane, with its reactive allyl group and the trichlorogermyl moiety, stands as a significant example of a versatile organogermanium compound.

The Discovery of Allyltrichlorogermane: A Mid-20th Century Breakthrough

The synthesis of allyltrichlorogermane emerged from the broader exploration of unsaturated organogermanium compounds in the mid-20th century. The pioneering work in this specific area is attributed to the Soviet chemists V. F. Mironov, N. G. Dzhurinskaya, and A. D. Petrov. Their 1961 publication in "Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya" (later translated into English as "Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science") is widely recognized as the first report of the synthesis of allyltrichlorogermane.

Their research focused on the direct synthesis of unsaturated organogermanium compounds through high-temperature, gas-phase reactions. This method represented a significant advancement in the field, providing a direct route to these valuable compounds.

The Seminal Synthesis: A High-Temperature Gas-Phase Reaction

The initial synthesis of allyltrichlorogermane, as pioneered by Mironov and his colleagues, involved the direct gas-phase reaction of germanium tetrachloride (GeCl₄) with allyl chloride (CH₂=CHCH₂Cl) at elevated temperatures. This method, while effective, required specialized equipment to handle the high temperatures and gaseous reagents.

Underlying Chemical Principles and Causality

The choice of a high-temperature gas-phase reaction was driven by the need to overcome the activation energy for the carbon-germanium bond formation. At elevated temperatures, the reactants possess sufficient kinetic energy for the reaction to proceed at a reasonable rate. The mechanism of this reaction is believed to involve the formation of reactive intermediates.

One plausible pathway is the thermal generation of dichlorogermylene (:GeCl₂), a highly reactive species, from germanium tetrachloride. This intermediate can then insert into the carbon-chlorine bond of allyl chloride to form allyltrichlorogermane.

Reaction Scheme:

GeCl₄ ⇌ :GeCl₂ + Cl₂ :GeCl₂ + CH₂=CHCH₂Cl → CH₂=CHCH₂GeCl₃

This dichlorogermylene insertion mechanism is a common theme in organogermanium chemistry and explains the formation of various organotrichlorogermanes from organic halides.

Experimental Protocol: A Reconstruction of the 1961 Synthesis

Objective: To synthesize allyltrichlorogermane via the direct gas-phase reaction of germanium tetrachloride and allyl chloride.

Materials:

-

Germanium tetrachloride (GeCl₄), anhydrous

-

Allyl chloride (CH₂=CHCH₂Cl), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

High-temperature tube furnace capable of reaching 500-600 °C

-

Quartz or porcelain reaction tube

-

System for delivering and metering gaseous reactants

-

Condensation train with cold traps (e.g., cooled with dry ice/acetone)

-

Distillation apparatus for purification

Step-by-Step Methodology:

-

System Setup: The quartz reaction tube is placed within the tube furnace. The inlet of the tube is connected to a system that allows for the controlled introduction of a mixture of germanium tetrachloride vapor and allyl chloride vapor, carried by an inert gas stream. The outlet of the tube is connected to a series of cold traps to collect the reaction products.

-

Inert Atmosphere: The entire system is purged with a dry, inert gas to remove any air and moisture, which could lead to unwanted side reactions and the formation of germanium oxides.

-

Reaction Conditions: The tube furnace is heated to the reaction temperature, typically in the range of 500-600 °C.

-

Reactant Introduction: A controlled flow of germanium tetrachloride and allyl chloride vapors, mixed with the inert carrier gas, is passed through the hot reaction tube. The molar ratio of the reactants would have been a key parameter optimized in the original experiments.

-

Product Collection: The gaseous effluent from the reaction tube is passed through the cold traps, where the higher-boiling products, including allyltrichlorogermane and any unreacted germanium tetrachloride, condense.

-

Purification: The collected condensate, a mixture of products and unreacted starting materials, is then purified by fractional distillation under reduced pressure to isolate the allyltrichlorogermane.

Data Presentation:

| Property | Value |

| Chemical Formula | C₃H₅Cl₃Ge |

| Molecular Weight | 220.07 g/mol |

| Boiling Point | 154-157 °C |

| Density | 1.527 g/cm³ at 25 °C |

| Appearance | Colorless liquid |

Note: The physical properties are based on modern data for pure allyltrichlorogermane.

Early Characterization Techniques

In the early 1960s, the characterization of a newly synthesized compound like allyltrichlorogermane would have relied on a combination of classical and emerging analytical techniques:

-

Elemental Analysis: This would have been a cornerstone of characterization, providing the empirical formula by determining the percentage composition of carbon, hydrogen, chlorine, and germanium.

-

Boiling Point and Density Measurement: These physical constants were crucial for identifying and assessing the purity of the compound.

-

Infrared (IR) Spectroscopy: By the 1960s, IR spectroscopy was becoming an increasingly powerful tool for identifying functional groups. The IR spectrum of allyltrichlorogermane would have shown characteristic absorption bands for the C=C double bond of the allyl group and the Ge-Cl bonds.

-

Gas Chromatography (GC): In its early stages of development, GC could have been used to assess the purity of the distilled product and to separate it from byproducts.

Alternative Synthesis Routes

Following the initial discovery, other methods for the synthesis of allyltrichlorogermane have been developed. A notable alternative is the "direct synthesis" from elemental germanium. In this process, elemental germanium powder is reacted directly with allyl chloride, often in the presence of a copper catalyst, at elevated temperatures. This method avoids the use of the more volatile and corrosive germanium tetrachloride as a starting material.

The mechanism is again thought to involve a dichlorogermylene-like species formed on the surface of the germanium metal.

Visualization of Synthesis and Structure

High-Temperature Gas-Phase Synthesis Workflow

Caption: Workflow for the high-temperature gas-phase synthesis of allyltrichlorogermane.

Molecular Structure of Allyltrichlorogermane

Caption: Molecular structure of allyltrichlorogermane.

Conclusion

The discovery of allyltrichlorogermane by Mironov, Dzhurinskaya, and Petrov in 1961 marked a significant milestone in the development of organogermanium chemistry. Their high-temperature, gas-phase synthesis method opened the door to a new class of unsaturated organogermanium compounds. While the experimental techniques of the time were less sophisticated than today's, their work laid a crucial foundation for the subsequent exploration of the synthesis, properties, and applications of allyltrichlorogermane and related compounds. This technical guide has provided a historical and scientific overview of this important discovery, offering insights into the pioneering spirit of mid-20th-century chemistry.

References

-

Wikipedia. (2023). Organogermanium chemistry. Retrieved from [Link]

Sources

Spectroscopic Profile of Allyltrichlorogermanium: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of allyltrichlorogermanium (C₃H₅Cl₃Ge). As a reactive organogermanium compound, a thorough understanding of its spectral properties is paramount for researchers in materials science, organic synthesis, and drug development. Due to the limited availability of experimental spectra in public databases, this guide leverages high-fidelity predictive modeling to present and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of allyltrichlorogermanium in a laboratory setting. We further provide generalized, field-proven protocols for the spectroscopic analysis of reactive organometallic compounds and a logical workflow for their characterization.

Introduction to Allyltrichlorogermane

Allyltrichlorogermane is an organometallic compound featuring a germanium atom bonded to three chlorine atoms and an allyl group. Its chemical formula is C₃H₅Cl₃Ge, and its CAS Registry Number is 762-67-4.[1][2] The presence of the reactive germanium-chlorine bonds and the versatile allyl group makes it a potentially valuable precursor in various chemical transformations. Accurate and reliable analytical methods are crucial for confirming its synthesis and purity. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for the unambiguous structural elucidation of this and similar organogermanium compounds.

Predicted Spectroscopic Data and Interpretation

In the absence of publicly available experimental spectra, the following data has been generated using validated computational prediction tools. These predictions are based on established algorithms that model the magnetic and vibrational environments of the molecule's nuclei and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds by probing the magnetic properties of atomic nuclei.[3] For allyltrichlorogermane, both ¹H and ¹³C NMR are highly informative.

The predicted ¹H NMR spectrum of allyltrichlorogermane in CDCl₃ is summarized in Table 1. The spectrum is expected to show three distinct signals corresponding to the three types of protons in the allyl group.

Table 1: Predicted ¹H NMR Data for Allyltrichlorogermane

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hc | ~5.8 | ddt | Jca ≈ 17, Jcb ≈ 10, Jcd ≈ 7 | -CH= |

| Ha | ~5.2 | dq | Jca ≈ 17, Jac ≈ 1.5 | =CH₂ (trans to C-Ge) |

| Hb | ~5.1 | dq | Jcb ≈ 10, Jbc ≈ 1.5 | =CH₂ (cis to C-Ge) |

| Hd | ~2.8 | d | Jdc ≈ 7 | -CH₂-Ge |

Predicted using NMRDB.org[1][4]

Expertise & Experience: The downfield chemical shift of the methylene protons (Hd) directly attached to the germanium atom (~2.8 ppm) is a key diagnostic feature. This is significantly downfield from a typical allylic C-H signal due to the electron-withdrawing effect of the trichlorogermyl group. The complex splitting pattern of the vinyl proton (Hc) arises from its coupling to the geminal (Ha, Hb) and vicinal (Hd) protons, providing rich structural information. The distinct chemical shifts for the geminal protons (Ha and Hb) are expected due to their different spatial relationships with the bulky and electronegative -GeCl₃ group.

The predicted proton-decoupled ¹³C NMR spectrum of allyltrichlorogermane should exhibit three signals, corresponding to the three carbon atoms of the allyl group.

Table 2: Predicted ¹³C NMR Data for Allyltrichlorogermane

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C3 | ~132 | -C H= |

| C2 | ~118 | =C H₂ |

| C1 | ~35 | -C H₂-Ge |

Predicted using NMRDB.org[5]

Expertise & Experience: The carbon atom directly bonded to the germanium (C1) is expected to have a chemical shift of around 35 ppm. This value is influenced by the "heavy atom effect" of germanium and the electronegativity of the attached chlorine atoms. The olefinic carbons (C2 and C3) appear in the expected region for a vinyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The predicted IR spectrum of allyltrichlorogermane would be characterized by absorptions corresponding to the vibrations of the allyl group and the Ge-Cl bonds.

Table 3: Predicted Key IR Absorptions for Allyltrichlorogermane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~1630 | Medium | C=C stretch |

| ~910 & ~990 | Strong | =C-H out-of-plane bend |

| ~400-450 | Strong | Ge-Cl stretch |

Predicted using Cheminfo.org[7]

Expertise & Experience: The C=C stretching vibration at approximately 1630 cm⁻¹ is a clear indicator of the allyl moiety. The strong absorptions in the far-infrared region (around 400-450 cm⁻¹) are highly characteristic of the Ge-Cl stretching vibrations. The presence of these bands provides strong evidence for the trichlorogermyl functionality.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[8]

Expertise & Experience: For allyltrichlorogermane, the mass spectrum would be expected to show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundance of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and chlorine (³⁵Cl, ³⁷Cl). The most intense peak in the molecular ion cluster would correspond to the combination of the most abundant isotopes.

A plausible fragmentation pattern would involve the initial loss of an allyl radical (•C₃H₅) or a chlorine radical (•Cl). The loss of the allyl group would lead to the formation of the [GeCl₃]⁺ ion, which would also exhibit a characteristic isotopic pattern. Further fragmentation could involve the sequential loss of chlorine atoms.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining high-quality spectroscopic data for reactive organometallic compounds like allyltrichlorogermane.

NMR Spectroscopy

-

Sample Preparation: Due to the moisture sensitivity of many organogermanium halides, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Solvent Selection: Use a dry, deuterated solvent that will not react with the sample. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl) in an inert atmosphere. For solid samples, a Nujol mull or a KBr pellet can be prepared.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is standard. Ensure the sample compartment is purged with a dry gas (e.g., nitrogen or argon) to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Ionization Technique: Electron ionization (EI) is a common technique for volatile organometallic compounds. For less stable compounds, softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) may be more appropriate.[8]

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) is beneficial for accurate mass measurements and resolving isotopic patterns.

-

Data Analysis: Carefully analyze the isotopic patterns of germanium- and chlorine-containing fragments to confirm their elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organogermanium compound.

Caption: Workflow for the synthesis and spectroscopic characterization of allyltrichlorogermane.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of allyltrichlorogermane. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The general protocols and workflow outlined herein are designed to ensure the acquisition of high-quality, reliable data for reactive organometallic species. By combining predictive data with sound experimental methodology, scientists can confidently characterize and utilize allyltrichlorogermane in their research endeavors.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

MolView.org. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts Chemistry. 13.7: Characterization of Organometallic Complexes. [Link]

- Takeuchi, Y., & Tanaka, K. (1990). Mass Spectrometry of Organogermanium Compounds.

- Harazono, T., Tanaka, K., & Takeuchi, Y. (1987). NMR spectra of organogermanium compounds. 5. Relaxation mechanism of germanium-73 nuclei in tetraalkylgermanes. Inorganic Chemistry, 26(12), 1894–1897.

- Art-Ruff, E., et al. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Mass Spectrometry Reviews, 38(4-5), 390-411.

-

National Institute of Standards and Technology. Allyl chloride. [Link]

-

Paper Publications. SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Study Mind. Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). [Link]

Sources

An In-depth Technical Guide to the Stability and Handling of Allyltrichlorogermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrichlorogermane ((CH₂=CHCH₂)GeCl₃) is a reactive organogermanium compound that serves as a versatile building block in organic and organometallic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent for the synthesis of complex molecules in pharmaceutical and materials science research. However, its reactivity also necessitates a thorough understanding of its stability and the implementation of stringent handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the stability profile of allyltrichlorogermane, detailed handling and storage procedures, and emergency protocols, grounded in established safety principles for reactive organometallic halides.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of allyltrichlorogermane is paramount for its safe handling.

| Property | Value | Reference |

| CAS Number | 762-67-4 | [1] |

| Molecular Formula | C₃H₅Cl₃Ge | [1] |

| Molecular Weight | 220.07 g/mol | [1] |

| Boiling Point | 154-157 °C | [1] |

| Density | 1.527 g/cm³ | [1] |

| Flash Point | 55 °C | [1] |

| Refractive Index | 1.4928 | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Stability and Reactivity Profile

The stability of allyltrichlorogermane is intrinsically linked to its chemical structure, particularly the presence of the reactive germanium-chlorine bonds and the allyl group.

Moisture Sensitivity and Hydrolysis:

Allyltrichlorogermane is sensitive to moisture and will react with water, including atmospheric humidity.[1] The germanium-chlorine bonds are susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction produces hydrochloric acid (HCl) and likely a mixture of germanium-containing oligomers or polymers. The release of corrosive HCl vapor is a primary hazard associated with the improper handling of this compound.[2]

Thermal Decomposition:

Incompatible Materials:

To prevent vigorous and potentially hazardous reactions, allyltrichlorogermane should be kept isolated from the following:

-

Water/Moisture: As detailed above, leads to the release of HCl.[1]

-

Alcohols and Amines: These protic and nucleophilic reagents will react with the Ge-Cl bonds.[3]

-

Strong Oxidizing Agents: Can lead to vigorous and exothermic reactions.[3]

-

Lewis Acids: Certain Lewis acids, such as platinum and iron salts, can catalyze the generation of flammable hydrogen gas in the presence of moisture.[2]

Toxicological Profile and Health Hazards

Detailed toxicological studies specifically on allyltrichlorogermane are limited. However, based on data for analogous compounds like phenyltrichlorogermane and allyltrichlorosilane, the primary health hazards are associated with its corrosive nature upon hydrolysis.[2][4]

-

Eye Contact: Expected to cause immediate or delayed severe chemical burns, potentially leading to conjunctivitis and corneal damage.[2]

-

Skin Contact: Will likely produce irritation or contact dermatitis and can cause severe chemical burns.[2]

-

Inhalation: Inhalation of vapors will irritate the respiratory tract, and significant overexposure may lead to severe tissue damage.[2]

-

Ingestion: While oral toxicity data is not determined, ingestion is expected to be harmful.[2]

There are no known chronic effects specifically related to this compound.[2]

Handling and Storage Protocols

Given its reactivity, allyltrichlorogermane must be handled with the appropriate engineering controls and personal protective equipment (PPE) to minimize exposure and prevent adverse reactions.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of allyltrichlorogermane must be conducted in a well-ventilated chemical fume hood.[5]

-

Inert Atmosphere: For reactions sensitive to moisture, the use of a glovebox or Schlenk line techniques with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6][7]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[2]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when working with allyltrichlorogermane.

Storage:

-

Containers: Store in tightly sealed containers to prevent contact with moisture and air.[2]

-

Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (nitrogen or argon) is advisable.

-

Temperature: Store in a cool, dry, and well-ventilated area away from sources of ignition.[3]

-

Segregation: Keep segregated from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[3]

Experimental Workflow: Safe Transfer of Allyltrichlorogermane

The following protocol outlines the safe transfer of allyltrichlorogermane using standard air-sensitive techniques.

Emergency Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or clay).[2]

-

Carefully collect the absorbed material into a suitable container for disposal.

-

Do not use water to clean up the spill.

First Aid Measures:

-

Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Skin: Gently wipe off excess chemical. Immediately flush the affected area with water, followed by washing with soap and water.[2]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Fire Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it will react with the material.[4]

-

Hazards: Vapors are flammable and can form explosive mixtures with air. Containers may rupture when heated. Combustion products include hydrogen chloride and organic acid vapors.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal

Dispose of allyltrichlorogermane and any contaminated materials in accordance with all applicable federal, state, and local regulations. A recommended disposal method involves careful hydrolysis of the material by slowly adding it to a stirred container of water in a fume hood. The resulting acidic solution should then be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.[2]

Conclusion

Allyltrichlorogermane is a valuable synthetic tool whose safe and effective use is contingent upon a thorough understanding of its reactivity and adherence to strict handling protocols. The primary hazards stem from its moisture sensitivity, which leads to the formation of corrosive hydrogen chloride. By implementing the engineering controls, personal protective equipment, and procedural safeguards outlined in this guide, researchers can mitigate the risks associated with this compound and conduct their work in a safe and controlled manner.

References

-

Gelest, Inc. (2009). HEALTH HAZARD DATA: PHENYLTRICHLOROSILANE (SIP6724.98). Retrieved from [Link]

-

Gelest, Inc. (2017). Safety Data Sheet: BERYL (SIB0980.0). Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: ALLYLTRICHLOROSILANE (SIA0520.0). Retrieved from [Link]

-

American Elements. (n.d.). Safety Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyltrichlorosilane, 95%. Retrieved from [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

-

Nikam, R. R., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2656-2660. Retrieved from [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

American Elements. (n.d.). Request an SDS. Retrieved from [Link]

-

Oikari, A. (2006). Acute and Chronic Toxicity. In Ecotoxicology, Ecotoxicogenomics, and Stress-Response in Aquatic Organisms (pp. 3-18). ResearchGate. Retrieved from [Link]

-

American Elements. (n.d.). Allyl Germanane. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: PHENYLTRICHLOROGERMANE (GEP6800). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrolysis. Retrieved from [Link]

-

Monsanto Company. (1995). Summary of Toxicology Studies with Alachlor. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 11). Hydrolysis Mechanism [Video]. YouTube. Retrieved from [Link]

-